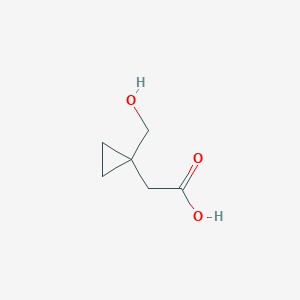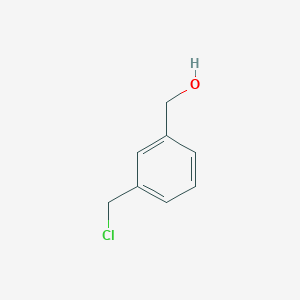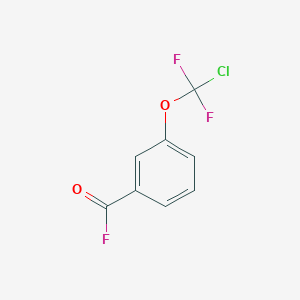
3-(Chlordifluormethoxy)benzoylfluorid
Übersicht
Beschreibung
3-(Chlorodifluoromethoxy)benzoyl fluoride is a chemical compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It belongs to the class of benzoyl fluorides and is characterized by the presence of a chlorodifluoromethoxy group attached to a benzoyl fluoride moiety . This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.
Wissenschaftliche Forschungsanwendungen
3-(Chlorodifluoromethoxy)benzoyl fluoride has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoyl fluoride with chlorodifluoromethane in the presence of a base . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
3-(Chlorodifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: Oxidation of 3-(Chlorodifluoromethoxy)benzoyl fluoride can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield various reduced products depending on the reducing agent used.
Wirkmechanismus
The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves its reactivity with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins and other biomolecules . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Vergleich Mit ähnlichen Verbindungen
3-(Chlorodifluoromethoxy)benzoyl fluoride can be compared with other similar compounds such as:
3-(Trifluoromethoxy)benzoyl fluoride: This compound has a trifluoromethoxy group instead of a chlorodifluoromethoxy group, which can affect its reactivity and applications.
3-(Difluoromethoxy)benzoyl fluoride: This compound has a difluoromethoxy group, which may result in different chemical properties and reactivity compared to the chlorodifluoromethoxy derivative.
3-(Chloromethoxy)benzoyl fluoride:
The uniqueness of 3-(Chlorodifluoromethoxy)benzoyl fluoride lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and enhance its utility in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39161-74-5 | |
| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


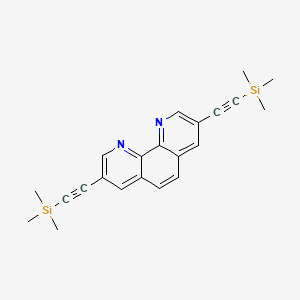
![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
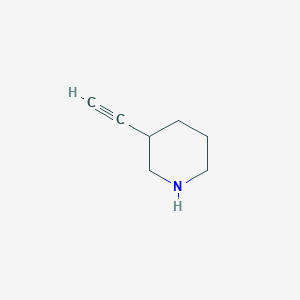
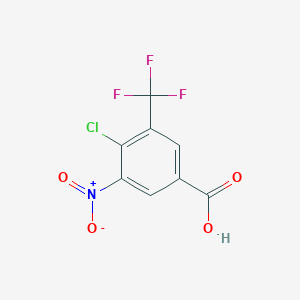

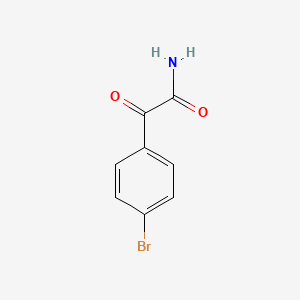
![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
